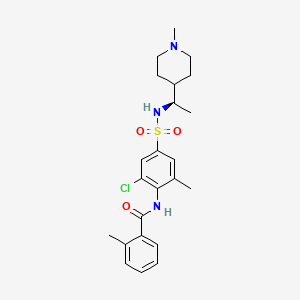
CCR8 antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CCR8 antagonist 2 is a compound that targets the C-C motif chemokine receptor 8 (CCR8), a class A G-protein coupled receptor. This receptor is highly expressed on intratumoral regulatory T cells, which suppress anti-tumor immune responses. By inhibiting CCR8, this compound has shown potential in cancer immunotherapy by depleting these regulatory T cells and enhancing anti-tumor immunity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such compounds are produced through a series of chemical reactions involving organic synthesis techniques, purification processes, and quality control measures to ensure the final product’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions
CCR8 antagonist 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the nature of the starting materials .
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound. The exact nature of these intermediates and products is proprietary .
Scientific Research Applications
CCR8 antagonist 2 has several scientific research applications, including:
Cancer Immunotherapy: By targeting CCR8, this compound helps deplete regulatory T cells in tumors, thereby enhancing the body’s immune response against cancer cells
Biological Studies: Used to study the role of CCR8 in immune regulation and its impact on various diseases
Drug Development: Serves as a lead compound for developing new therapeutic agents targeting CCR8
Mechanism of Action
CCR8 antagonist 2 exerts its effects by binding to the CCR8 receptor, thereby blocking the interaction between CCR8 and its natural ligand, CCL1. This inhibition prevents the activation of regulatory T cells, leading to their depletion in the tumor microenvironment. The molecular pathways involved include the inhibition of the STAT3 pathway, which is crucial for the survival and function of regulatory T cells .
Comparison with Similar Compounds
Similar Compounds
CCR4 antagonist: Targets the C-C motif chemokine receptor 4, another receptor involved in immune regulation.
CCR5 antagonist: Targets the C-C motif chemokine receptor 5, which is involved in HIV infection and immune responses.
CCR7 antagonist: Targets the C-C motif chemokine receptor 7, which plays a role in lymphocyte migration.
Uniqueness
CCR8 antagonist 2 is unique in its selective targeting of CCR8, which is specifically expressed on intratumoral regulatory T cells. This selectivity makes it a promising candidate for cancer immunotherapy, as it can deplete regulatory T cells without affecting other immune cells .
Properties
Molecular Formula |
C23H30ClN3O3S |
|---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
N-[2-chloro-6-methyl-4-[[(1R)-1-(1-methylpiperidin-4-yl)ethyl]sulfamoyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C23H30ClN3O3S/c1-15-7-5-6-8-20(15)23(28)25-22-16(2)13-19(14-21(22)24)31(29,30)26-17(3)18-9-11-27(4)12-10-18/h5-8,13-14,17-18,26H,9-12H2,1-4H3,(H,25,28)/t17-/m1/s1 |
InChI Key |
ZEDJVOTUUKLHRW-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2C)S(=O)(=O)N[C@H](C)C3CCN(CC3)C)Cl |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2C)S(=O)(=O)NC(C)C3CCN(CC3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(4-sulfanylpentanoyl)amino]propanoate](/img/structure/B10831303.png)
![(3Z)-4-[2-(4-hydroxypiperidin-4-yl)ethynyl]-3-(1H-indol-2-ylmethylidene)-1H-indol-2-one](/img/structure/B10831308.png)
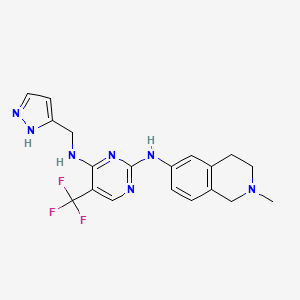
![(2E)-3-(furan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]prop-2-enamide](/img/structure/B10831315.png)

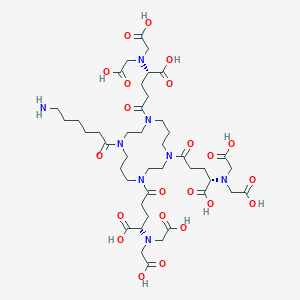
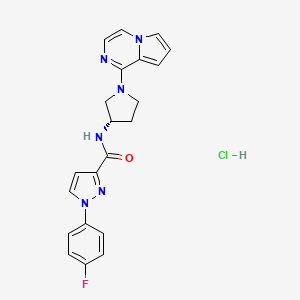
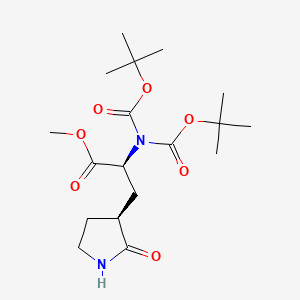

![3-{[2-Oxo-4-phenoxy-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonyl]amino}benzoic acid](/img/structure/B10831364.png)
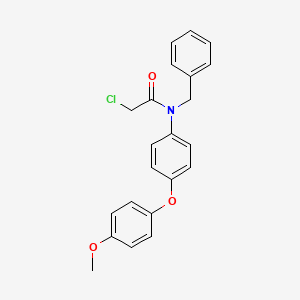
![3-({4-[(2,6-Dichlorophenyl)sulfanyl]-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonyl}amino)benzoic acid](/img/structure/B10831376.png)

![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide;hydrochloride](/img/structure/B10831378.png)
